Home > Products > Building Blocks P1444 > 1,9-Diazaspiro[5.5]undecan-2-one
1,9-Diazaspiro[5.5]undecan-2-one - 1158749-97-3

1,9-Diazaspiro[5.5]undecan-2-one

Catalog Number: EVT-1631455
CAS Number: 1158749-97-3
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

Compound Description: This class of compounds act as potent and selective inhibitors of the METTL3 protein. [] METTL3, along with METTL14, form a complex crucial for N6-methyladenosine (m6A) RNA modification, implicated in various diseases like cancer, diabetes, and viral infections. [] These inhibitors show promise in modulating m6A levels, offering therapeutic potential. []

3-Chlorobenzyl linked 1,9-diazaspiro[5.5]undecane derivatives

Compound Description: This group of compounds demonstrated potential as lead compounds against Dengue virus type 2 infection. []

9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones

Compound Description: These compounds exhibit antihypertensive activity, primarily attributed to their alpha 1-adrenoceptor blocking properties. [] Specifically, the compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (21) showed the most potent antihypertensive effect within this series. []

(6S, 7S, 8S)-7-Butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one and (6R, 7S, 8S)-7-Butyl-8-hydroxy-1-azaspiro [5.5] undecan-2-one

Compound Description: These stereoisomeric compounds serve as crucial intermediates in the synthesis of (±)-perhydrohistrionicotoxin, a potent neurotoxin. [, ] These intermediates highlight the importance of stereochemistry in biological activity.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives

Compound Description: This class of compounds displays a dual mechanism of action, exhibiting both µ-opioid receptor (MOR) agonism and σ1 receptor (σ1R) antagonism. [] This dual activity makes them promising candidates for pain management, potentially offering comparable analgesia to morphine with reduced side effects like constipation. []

7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

Compound Description: This compound series was synthesized through the reaction of 1,5-diphenyl-1,4-pentadien-3-one with unsubstituted barbituric acids. [] The study investigating these compounds focused on their synthesis and structural elucidation using spectroscopic methods. []

1-Thia-5-azaspiro[5.5]undec-2-ene

Compound Description: This compound serves as a versatile intermediate in synthesizing various spirocyclic compounds, including 1,5-Diazaspiro[5.5]undec-2-ene and Spiro-Thieno[2,3-d]pyrimidin-4(1H)-one derivatives. [, ] Its reactivity highlights the potential of spirocycles as building blocks for diverse chemical libraries.

2,4-dioxa-8,10 –diazaspiro[5.5]undecane-1,5,9-trione derivatives

Compound Description: These derivatives were synthesized through a multicomponent condensation reaction using barbituric acid or meldrum's acid, an aromatic aldehyde, and urea. [] The study highlighted the efficiency of ultrasound irradiation in accelerating this reaction. []

2,3-diazaspiro[5.5]undec-3-en-1-one and 7,8-diazaspiro[4.5]dec-8-en-6-one derivatives

Compound Description: These series of compounds, including their N-methyl, N-benzyl, and N-phenyl derivatives, were synthesized to explore their physicochemical properties and Fsp3 character for potential medicinal chemistry applications. []

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

Compound Description: IPSU is a potent and selective antagonist for the orexin 2 receptor (OX2R). [, , ] It demonstrates sleep-inducing effects primarily by increasing non-rapid eye movement (NREM) sleep. [, ] Unlike dual orexin receptor antagonists, IPSU shows less disruption of sleep architecture. [, ]

7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecanecarbonyl)phenyl]-2,3-dihydro-isoindol-1-one (ELN441958)

Compound Description: ELN441958 is a novel, orally bioavailable bradykinin B1 receptor antagonist. [] It shows efficacy in reducing inflammatory pain in a primate model, indicating potential as a therapeutic agent for chronic pain management. []

3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4}oxazin-8-yl)ethylamino)ethyl)propanamide

Compound Description: This compound, alongside a structurally similar analogue, is a dual-acting muscarinic antagonist/beta 2 agonist (MABA) under investigation for treating asthma and COPD. []

N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide

Compound Description: Similar to the previous compound, this is a dual-acting MABA being explored for asthma and COPD treatment. [] It highlights the exploration of structurally related MABAs for respiratory diseases.

(R)-7-(2-(2-fluoro-5-((4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethylamino)-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Compound Description: This compound is the primary component of a pharmaceutical product designed for treating respiratory diseases like asthma. [] It is intended to be used in combination with other active ingredients targeting various pathways involved in respiratory illnesses. []

1,9-diaza-2,2,8,8,10,10-hexamethyl-4-oxospiro[5.5]-undecane-1,9-dioxyl (III)

Compound Description: This compound is a stable nitroxide biradical, meaning it possesses two unpaired electrons. [] Its structure, featuring a spiro[5.5]undecane core with two nitroxide groups, was studied using electron spin resonance (ESR) spectroscopy to understand its electronic and conformational properties. []

cyclohexane-1-spiro-2′-(4′-oxoimidazolidine)-5′-spiro-4″-(2″,2″,6″,6″-tetramethylpiperidine)-1′, 1″-dioxyl (IV)

Compound Description: Similar to compound III, this is also a stable nitroxide biradical with a spirocyclic structure, featuring both a cyclohexane and a piperidine ring. [] Its ESR spectrum was analyzed to determine the distance between the two radical sites and infer conformational information. []

cyclohexane-1-spiro-2′-(3′-oxoimidazolidine)-5′-spiro-4″-(2″,2″,-6″,6″-tetramethylpiperidine)-1′,1″-dioxyl (V)

Compound Description: This compound, another stable nitroxide biradical, was synthesized and studied using ESR spectroscopy. [] The research on this compound, along with compounds III and IV, aimed to understand the relationship between the structure of spirocyclic nitroxide biradicals and their ESR spectra. []

2,2,6,6-tetramethylpiperidine-4-spiro-2′-(4′-oxoimidazolidine)-5′-spiro-4″-(2″,2″,-6″,6″-tetramethylpiperidine)-1,1″-dioxyl (VI)

Compound Description: This compound, featuring two piperidine rings linked by a spirocyclic imidazolidine unit, is a nitroxide biradical. [] Interestingly, it did not show an ESR spectrum characteristic of a triplet state in a frozen MTHF glass, unlike compounds III, IV, and V. []

Spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles (n = 1, 2 or 3)

Compound Description: These compounds, containing a tetrahydrocarbazole unit fused to a spirocyclic ring system, were synthesized through Fischer indole synthesis. [] The study investigated the influence of different spirocyclic ketones, including spiro[5.5]undecanones, on the reaction and product structure. []

3,3-dialkyltetrahydro and spiro(cycloalkyl 1,n’)-1′,2′,3′,4′-tetrahydrocarbazoles (n = 1, 2 or 3)

Compound Description: This series of compounds, encompassing both tetrahydrocarbazoles and spirocyclic tetrahydrocarbazoles, was synthesized using Fischer indole synthesis. [] The study explored the reactivity of various spirocyclic ketones, including spiro[5.5]undecanones, in this reaction to produce these structurally diverse heterocycles. []

Overview

6-Chloro-1-(4-nitrophenyl)-1-oxohexane is a synthetic organic compound characterized by the presence of a chloro group, a nitro group, and a hexanone backbone. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its functional groups that allow for various chemical transformations.

Source

The compound can be synthesized through the reaction of 4-nitrobenzyl chloride with 6-chlorohexanone, typically under basic conditions using reagents such as sodium hydroxide or potassium carbonate.

Classification

6-Chloro-1-(4-nitrophenyl)-1-oxohexane falls under the category of aryl ketones and is classified as an organic compound due to its carbon-based structure. Its functional groups—chloro and nitro—confer unique reactivity patterns, making it a subject of interest in chemical research.

Synthesis Analysis

Methods

The synthesis of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane involves a nucleophilic substitution reaction where the 4-nitrobenzyl chloride acts as the electrophile and 6-chlorohexanone serves as the nucleophile. The reaction is typically performed in a solvent under reflux conditions to ensure complete conversion of reactants to products.

Technical Details

  1. Reagents:
    • 4-Nitrobenzyl chloride
    • 6-Chlorohexanone
    • Sodium hydroxide or potassium carbonate (as a base)
  2. Reaction Conditions:
    • The reaction mixture is heated to reflux, promoting the nucleophilic substitution.
    • Post-reaction, purification methods such as recrystallization or column chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane consists of:

  • A hexanone backbone with a carbonyl group (C=O).
  • A chloro substituent at the sixth carbon.
  • A para-nitrophenyl group attached to the first carbon.
Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-nitrophenyl)-1-oxohexane can undergo several types of chemical reactions:

  • Oxidation: Converts to carboxylic acids or other oxidized forms.
  • Reduction: The nitro group can be reduced to an amino group, yielding 6-Chloro-1-(4-aminophenyl)-1-oxohexane.
  • Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
  • Reducing Agents: Hydrogen gas with palladium catalyst or sodium borohydride for reduction reactions.
  • Nucleophiles: Ammonia or thiols under basic conditions for substitution reactions.

Major Products

The major products from these reactions include:

  • Carboxylic acids from oxidation.
  • Amino derivatives from reduction.
  • Various substituted derivatives from nucleophilic substitutions.
Mechanism of Action

The mechanism of action for 6-Chloro-1-(4-nitrophenyl)-1-oxohexane involves its interaction with biological targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity. Additionally, the chloro group allows for further substitution reactions that can modify its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and acetone but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts readily with nucleophiles due to the presence of both chloro and nitro groups, making it versatile in synthetic applications.

Relevant data analyses indicate that the compound's unique structure allows for various chemical modifications, enhancing its utility in organic synthesis and medicinal chemistry.

Applications

6-Chloro-1-(4-nitrophenyl)-1-oxohexane has several notable applications:

  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Its derivatives are investigated for potential antimicrobial and anticancer properties.
  • Pharmaceutical Industry: Explored as a pharmaceutical intermediate in drug development.
  • Industrial Applications: Used in producing specialty chemicals and materials.
Synthetic Methodologies for 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Ring-Closing Metathesis Approaches to Spirocyclic Core Assembly

Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the spirocyclic core of 1,9-diazaspiro[5.5]undecan-2-one derivatives. This approach leverages Grubbs-type catalysts to cyclize diene precursors featuring appropriately positioned amine functionalities. The typical synthesis commences with N-protected bis(allylic) amine substrates, where RCM generates the requisite piperidine ring spiro-fused to a pre-existing heterocycle. Catalyst selection critically influences efficiency and stereocontrol: second-generation Grubbs catalysts (e.g., G-II, Hoveyda-Grubbs-II) typically achieve >90% conversion at 40-60°C in dichloromethane or toluene, while first-generation catalysts require higher temperatures (80-100°C) and extended reaction times [5] [6].

A pivotal advantage of RCM is its compatibility with diverse N-protecting groups (e.g., Boc, Cbz, Ts), enabling strategic deprotection and functionalization in downstream steps. The metathesis reaction proceeds with excellent atom economy and generates ethylene as the sole byproduct, simplifying purification. Post-RCM hydrogenation (Pd/C, H₂) is routinely employed to saturate the resultant olefin, yielding the stable spirocyclic framework. This methodology has been successfully scaled for multigram synthesis of pharmaceutically relevant intermediates, exemplified by the preparation of 9-(4-fluorobenzyl)-1,9-diazaspiro[5.5]undecan-2-one—a key precursor to neurokinin receptor antagonists—in 78% isolated yield over three steps [5] [6].

Table 1: Catalyst Performance in RCM-Based Spirocycle Synthesis

CatalystTemperature (°C)Reaction Time (h)Yield (%)Key Advantage
Grubbs-II (G-II)40392High activity, low catalyst loading (1-2 mol%)
Hoveyda-Grubbs-II (HG-II)45488Enhanced thermal stability
Grubbs-I (G-I)801265Lower cost

Cascade Cyclization Strategies for Arene-Fused Analogues

Cascade cyclizations enable efficient access to structurally complex arene- and heteroarene-fused 1,9-diazaspiro[5.5]undecan-2-ones through single-pot, multi-bond forming processes. A particularly efficient method involves [5+1] double Michael addition between N,N-dimethylbarbituric acid and diaryldivinylketones under mild basic conditions (diethylamine, ambient temperature). This domino reaction proceeds via sequential conjugate additions, establishing the spirocyclic architecture with excellent stereoselectivity (dr >20:1) and yields up to 98% [3]. The reaction tolerates electron-donating (e.g., -OMe, -NMe₂) and electron-withdrawing (e.g., -NO₂, -CF₃) substituents on the aryl rings, enabling extensive diversification of the fused arene moiety [6].

X-ray crystallographic analyses confirm that the cyclohexanone unit within these spirocycles preferentially adopts a chair conformation, stabilized by intramolecular hydrogen bonding and crystal packing forces such as C–H···π and π–π stacking interactions. This conformational rigidity is exploitable in drug design for enforcing specific pharmacophore orientations. The methodology has been extended to heteroaryl-fused systems, including pyrazole-, pyrimidine-, and quinoline-containing variants, which constitute privileged scaffolds in kinase inhibitor discovery [3] [6].

Table 2: Cascade Cyclization Modes for Arene-Fused Derivatives

Cyclization TypeReagents/ConditionsFused Ring SystemYield Range (%)Application Relevance
[5+1] MichaelDiethylamine, RT, 12hAryl/heteroaryl-3,4-fused85-98ACC inhibitors, kinase modulators
Tandem MannichAcOH, 80°C, 24hIndole-4,5-fused70-82Neuropeptide Y antagonists
Oxidative couplingCu(OAc)₂, pyridine, 100°CQuinoline-3,4-fused65-75Anticancer scaffolds

Post-Functionalization Techniques for Position-Specific Modifications

Position-selective derivatization of the 1,9-diazaspiro[5.5]undecan-2-one scaffold is essential for structure-activity relationship (SAR) studies. The N9-position exhibits superior nucleophilicity compared to N1, enabling regioselective alkylation, acylation, and sulfonylation. N-Aroylation with bicyclic heteroaryl carboxylic acids (e.g., quinoline-4-carboxylic acid, benzothiophene-5-carbonyl chloride) under Schotten-Baumann conditions (aqueous NaOH, 0°C) installs privileged fragments that enhance target affinity, particularly for metabolic enzymes like acetyl-CoA carboxylase (ACC). These modifications yield compounds with ACC1/ACC2 IC₅₀ values as low as 1–3 nM [1] [8].

The C4-C5 bond in non-fused derivatives serves as a strategic handle for ring fusion. Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, iodination) activates adjacent positions for Pd-catalyzed cross-couplings (Suzuki, Heck) or annulation reactions. For instance, intramolecular aldol condensation following electrophilic chlorination constructs pyrazole-fused systems critical for 11β-hydroxysteroid dehydrogenase inhibitors. Carbonyl-directed lithiation at C3 facilitates installation of aryl, heteroaryl, or alkyl substituents that modulate lipophilicity (ElogD) and passive permeability (Papp), parameters crucial for optimizing pharmacokinetic profiles [1] [8].

Stereoselective Synthesis of Tetra-Substituted Variants

Stereocontrolled synthesis of tetra-substituted 1,9-diazaspiro[5.5]undecan-2-ones requires precise chiral induction during spirocycle formation or via post-cyclization asymmetric transformations. Substrate-directed diastereoselection exploits pre-existing chiral centers in acyclic precursors—typically derived from L-proline or D-glucosamine—to govern the configuration at spirocyclic stereocenters during ring closure. For example, RCM of enantiopure bis(allyl) amines containing α-methylbenzyl groups achieves de >95% via steric bias [6].

Catalytic asymmetric hydrogenation (5 mol% Rh-(R,R)-EtDuPhos complex) of prochiral enolizable imines or enones tethered to the spiro scaffold installs chiral centers with >99% ee. This strategy is instrumental in synthesizing neurokinin-1 antagonists bearing 3,9-disubstitution. For quaternary stereocenters, phase-transfer catalysis (Maruoka catalysts) enables enantioselective alkylation of lactam enolates (e.g., 9-Boc-1,9-diazaspiro[5.5]undecan-2-one) with electrophiles like allyl bromides or benzyl chlorides (80-92% ee). Computational modeling reveals that stereoselectivity arises from torsional strain minimization in the transition state, favoring the formation of cis-fused decalin-like conformers [6].

Table 4: Stereoselective Methods for Quaternary Center Installation

MethodChiral InducerElectrophilede/ee (%)Product Configuration
Phase-transfer alkylationMaruoka O-spiroquaternary ammonium saltBenzyl bromide92 ee(3R,9S)
Asymmetric hydrogenationRh-(R,R)-EtDuPhosMethyl vinyl ketone99 ee(3S,4R)
Chiral auxiliary RCM(S)-α-Methylbenzylamine-95 de(9R)
Enzymatic desymmetrizationLipase PS-30Diethyl malonate88 ee(3R)

Properties

CAS Number

1158749-97-3

Product Name

1,9-Diazaspiro[5.5]undecan-2-one

IUPAC Name

1,9-diazaspiro[5.5]undecan-2-one

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12)

InChI Key

ROVQEFKRZNILIZ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2(C1)CCNCC2

Canonical SMILES

C1CC(=O)NC2(C1)CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.